molecular formula C21H19ClN6O3 B14626198 N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride CAS No. 54738-61-3

N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride

Cat. No.: B14626198
CAS No.: 54738-61-3
M. Wt: 438.9 g/mol
InChI Key: DSNPHTGVYRWVOT-UHFFFAOYSA-N
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Description

N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride is a complex organic compound with potential applications in various scientific fields. This compound features a nitroimidazole moiety, which is known for its biological activity, and a pyridinium group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride typically involves multiple steps:

    Formation of the Nitroimidazole Moiety: This can be achieved through nitration of imidazole followed by alkylation to introduce the ethenyl group.

    Synthesis of the Pyridinium Group: Pyridine can be quaternized using an alkyl halide to form the pyridinium ion.

    Coupling Reaction: The nitroimidazole and pyridinium intermediates are coupled using a suitable linker, such as an amide bond, under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong nucleophiles like sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe for studying biological processes due to its fluorescent properties.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride involves its interaction with molecular targets such as enzymes or receptors. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. The pyridinium group may facilitate cellular uptake and enhance the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole compound with antimicrobial properties.

    Nitrofurantoin: A nitrofuran derivative used as an antibiotic.

    Pyridostigmine: A pyridinium compound used in the treatment of myasthenia gravis.

Uniqueness

N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride is unique due to its combination of a nitroimidazole moiety and a pyridinium group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

54738-61-3

Molecular Formula

C21H19ClN6O3

Molecular Weight

438.9 g/mol

IUPAC Name

N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C21H18N6O3.ClH/c1-2-26-19(22-15-21(26)27(29)30)11-10-17-6-8-18(9-7-17)14-23-24-20(28)16-25-12-4-3-5-13-25;/h2-15H,1,16H2;1H

InChI Key

DSNPHTGVYRWVOT-UHFFFAOYSA-N

Isomeric SMILES

C=CN1C(=CN=C1/C=C/C2=CC=C(C=C2)/C=N/NC(=O)C[N+]3=CC=CC=C3)[N+](=O)[O-].[Cl-]

Canonical SMILES

C=CN1C(=CN=C1C=CC2=CC=C(C=C2)C=NNC(=O)C[N+]3=CC=CC=C3)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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